N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone
Overview
Description
Synthesis Analysis
Pioglitazone and its derivatives, including N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone, are synthesized through a series of chemical reactions starting from 2-(5-ethyl-2-pyridyl)ethanol as a precursor. The synthesis involves condensation, reduction, diazotization, cyclization, hydrolysis, and saltilization steps. The yield of pioglitazone hydrochloride from these processes can vary, demonstrating the complexity and the optimization required in its synthesis (Zhang Yue-e, 2010).
Molecular Structure Analysis
The molecular structure of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone is characterized by its thiazolidinedione core, attached to a pyridyl group through an ethoxy linker. Structural analyses, including IR, ^1H NMR, and elemental analysis, confirm its complex architecture. This structure is pivotal for its biological activity and interaction with the peroxisome proliferator-activated receptor γ (PPARγ), through which it exerts its insulin-sensitizing effects (Song Dan-qing, 2005).
Chemical Reactions and Properties
N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone undergoes various chemical reactions that lead to the formation of active metabolites. These metabolites are synthesized to understand their structure and evaluate their pharmacological properties. The metabolites demonstrate slightly lower potency compared to the parent compound, indicating the significance of the parent structure in its activity (T. Sohda et al., 1995).
Physical Properties Analysis
The solubility of pioglitazone hydrochloride in various solvents and solvent mixtures, including polyethylene glycol 400, ethanol, and water, has been extensively studied. This solubility profile is crucial for its formulation and bioavailability, influencing its therapeutic efficacy and application (A. Jouyban & S. Soltanpour, 2010).
Chemical Properties Analysis
The chemical behavior of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone is further elucidated through the study of its prodrugs and derivatives. These studies offer insights into its reactivity, metabolic pathways, and the formation of impurities during synthesis. Understanding these properties is essential for developing more effective and safer therapeutic agents (Y. Kumar et al., 2004).
Scientific research applications
Insulin Sensitivity and NIDDM Treatment: Pioglitazone has been shown to increase insulin sensitivity by activating tyrosine kinase activity of receptors in high-fat-fed rats, making it useful for treating NIDDM with insulin resistance (Iwanishi & Kobayashi, 1993).
Improving Glucose and Lipid Metabolism: Studies indicate that pioglitazone reduces insulin resistance in peripheral tissues and the liver, which helps in improving glucose and lipid metabolism in NIDDM (Sugiyama et al., 1990).
Chemopreventive Effects in Cancer: Pioglitazone has shown potential in inhibiting the progression of certain cancers. For example, it significantly inhibited the progression of adenocarcinoma and squamous cell carcinoma in mouse model systems (Wang et al., 2010).
Metabolite Activity and Synthesis: The metabolites of pioglitazone, including hydroxylated and oxygenated compounds, are active insulin-sensitizing agents, though with slightly lower potency than the parent compound (Sohda et al., 1995).
Transdermal Application and Bioactivity: Research on nanostructured lipid carriers of pioglitazone for transdermal application has shown improved bioavailability and sustained blood sugar level reduction (Alam et al., 2016).
properties
IUPAC Name |
5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-3-[2-(5-ethylpyridin-2-yl)ethyl]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O3S/c1-3-20-5-9-23(29-18-20)13-15-31-27(32)26(35-28(31)33)17-22-7-11-25(12-8-22)34-16-14-24-10-6-21(4-2)19-30-24/h5-12,18-19,26H,3-4,13-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICSFXCWECATJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCN2C(=O)C(SC2=O)CC3=CC=C(C=C3)OCCC4=NC=C(C=C4)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone | |
CAS RN |
952188-00-0 | |
Record name | N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952188000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(ETHYL-(2-PYRIDYL-5-ETHYL)) PIOGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A40W8CWPF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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